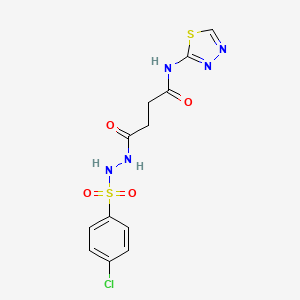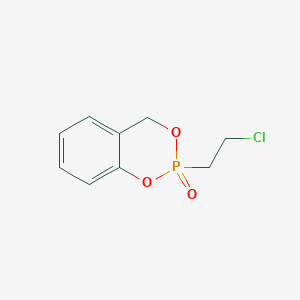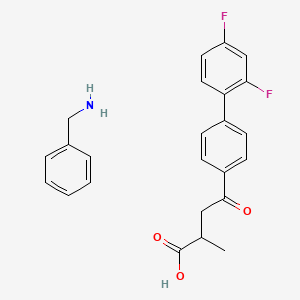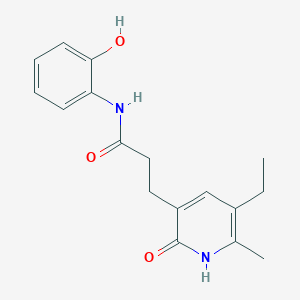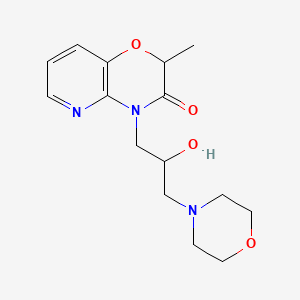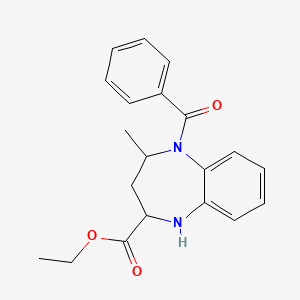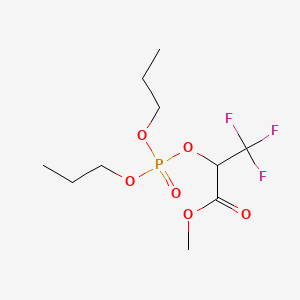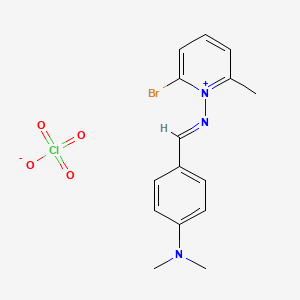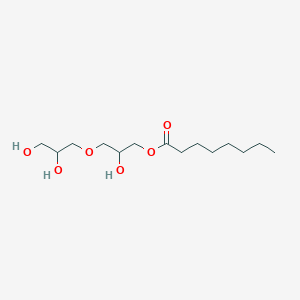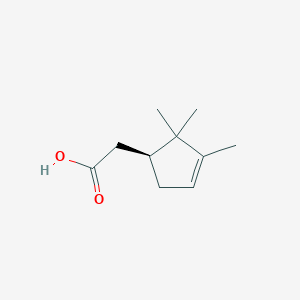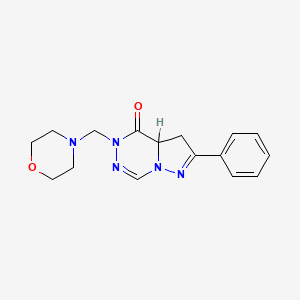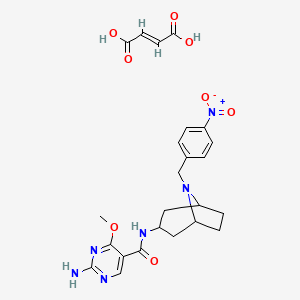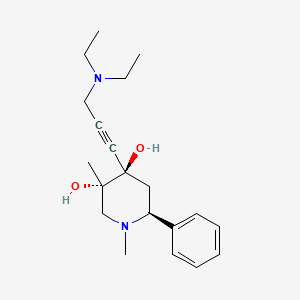
cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-phenyl-3,4-piperidinediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-phenyl-3,4-piperidinediol is a complex organic compound with a unique structure that includes a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-phenyl-3,4-piperidinediol typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 1,3-dimethyl-6-phenylpiperidine with diethylamine and propargyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-phenyl-3,4-piperidinediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce alkyne groups to alkanes.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-phenyl-3,4-piperidinediol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-phenyl-3,4-piperidinediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
cis-4-Hydroxyproline: A structurally related compound with hydroxyl groups instead of diethylamino and propynyl groups.
cis-4-Propylcyclohexanol: Another similar compound with a cyclohexane ring and propyl substituents.
Uniqueness
cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-phenyl-3,4-piperidinediol is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
120729-82-0 |
|---|---|
Molecular Formula |
C20H30N2O2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(3S,4R,6S)-4-[3-(diethylamino)prop-1-ynyl]-1,3-dimethyl-6-phenylpiperidine-3,4-diol |
InChI |
InChI=1S/C20H30N2O2/c1-5-22(6-2)14-10-13-20(24)15-18(17-11-8-7-9-12-17)21(4)16-19(20,3)23/h7-9,11-12,18,23-24H,5-6,14-16H2,1-4H3/t18-,19-,20-/m0/s1 |
InChI Key |
FUAHXGGQZNPKJP-UFYCRDLUSA-N |
Isomeric SMILES |
CCN(CC)CC#C[C@@]1(C[C@H](N(C[C@]1(C)O)C)C2=CC=CC=C2)O |
Canonical SMILES |
CCN(CC)CC#CC1(CC(N(CC1(C)O)C)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


